molecular formula C11H12ClFO3 B7902534 Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate

Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate

Cat. No.: B7902534
M. Wt: 246.66 g/mol
InChI Key: QWOVJYKPBQVHHT-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate is an organic compound with the molecular formula C11H12ClFO3 It is a derivative of phenoxypropanoate, characterized by the presence of chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate typically involves the reaction of 4-chloro-3-fluoro-phenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxypropanoates.

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Hydrolysis: Carboxylic acids and ethanol.

Scientific Research Applications

Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate can be compared with other similar compounds such as:

    Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate: Similar structure but with different positions of the chloro and fluoro substituents.

    Ethyl 3-(4-chloro-2-fluoro-phenoxy)propanoate: Another isomer with different substituent positions.

    Ethyl 3-(4-bromo-3-fluoro-phenoxy)propanoate: Contains a bromo substituent instead of chloro.

The uniqueness of this compound lies in its specific substituent pattern, which can influence its chemical reactivity and biological activity differently compared to its analogs.

Properties

IUPAC Name

ethyl 3-(4-chloro-3-fluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOVJYKPBQVHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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